3,4-Didehydroretinoic acid

Übersicht

Beschreibung

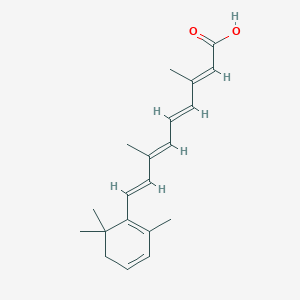

3,4-Didehydroretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is known for its role in various biological processes, including cell differentiation and proliferation. It is structurally similar to retinoic acid but contains a double bond between the third and fourth carbon atoms in the cyclohexene ring, which gives it unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Didehydroretinoic acid can be synthesized from retinol through a series of oxidation and isomerization reactions. The process typically involves the use of strong oxidizing agents and specific reaction conditions to ensure the formation of the desired double bond. One common method involves the oxidation of retinol to retinal, followed by further oxidation to retinoic acid, and finally isomerization to this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using controlled environments to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is often employed to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Didehydroretinoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: The double bonds in the compound can be reduced under specific conditions.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols, amines, and acid chlorides.

Major Products:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Esters, amides, and other derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-DHRA exhibits biological activities similar to retinoic acid, influencing various cellular processes. Research has shown that both compounds can induce differentiation in cell lines such as F9 teratocarcinoma cells. In a study comparing their effects on keratinocytes, 3,4-DHRA inhibited keratinization and the production of keratinocyte transglutaminase at comparable concentrations to retinoic acid, demonstrating its potency as a signaling molecule in skin biology .

Table 1: Comparison of Biological Activities of 3,4-DHRA and Retinoic Acid

| Activity Type | 3,4-DHRA | Retinoic Acid |

|---|---|---|

| Differentiation Induction | Yes | Yes |

| Keratinization Inhibition | Effective at 100 nM | Effective at 100 nM |

| Transglutaminase Production Inhibition | Effective at 20 nM | Effective at 20 nM |

| Receptor Binding Affinity | Kd: 3-47 nM | Kd: 3-47 nM |

Developmental Biology

In developmental biology, retinoids play crucial roles in embryogenesis and organ development. 3,4-DHRA is involved in regulating gene expression through its interaction with nuclear retinoic acid receptors (RARs). Studies have indicated that it can activate transcriptional responses critical for proper embryonic development . The compound's ability to influence signaling pathways makes it a valuable tool for investigating developmental processes.

Case Study: Retinoid Metabolism in Embryos

Research has highlighted the importance of retinoid metabolism in embryonic development. For example, the conversion of retinol to retinoic acid involves several enzymes that regulate the levels of biologically active retinoids. Disruptions in this pathway can lead to developmental anomalies, underscoring the significance of compounds like 3,4-DHRA in maintaining retinoid homeostasis during development .

Dermatological Applications

The dermatological implications of 3,4-DHRA are noteworthy due to its effects on skin cell behavior. Its role in inhibiting keratinization suggests potential therapeutic applications for skin conditions characterized by excessive keratin production, such as psoriasis or ichthyosis.

Research Findings

A study demonstrated that normal epidermal keratinocytes could convert all-trans-retinol into 3,4-didehydroretinol under specific culture conditions. This conversion was significantly affected by the presence of therapeutic retinoids like isotretinoin, which inhibit dehydroretinol biosynthesis . This finding points to the potential use of 3,4-DHRA as a biomarker for assessing retinoid activity in skin treatments.

Pharmacological Potential

The pharmacological properties of 3,4-DHRA are being explored for their therapeutic potential beyond dermatology. Its similarities to other retinoids suggest possible applications in cancer therapy and regenerative medicine due to its ability to modulate gene expression and influence cell differentiation.

Case Study: Antitumor Activity

In vitro studies have shown that both retinoic acid and 3,4-DHRA can induce apoptosis in cancer cell lines by activating RARs. This mechanism may provide a basis for developing new cancer treatments targeting these pathways .

Wirkmechanismus

3,4-Didehydroretinoic acid exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. These receptors are part of the nuclear receptor superfamily and function as ligand-inducible transcription factors. Upon binding to the receptor, this compound modulates the expression of target genes involved in cell growth, differentiation, and apoptosis. The molecular pathways influenced by this compound include those related to skin health, immune response, and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Retinoic Acid: The parent compound, known for its role in vision, immune function, and cellular differentiation.

9-cis-Retinoic Acid: Another derivative with distinct binding affinities and biological activities.

3,4-Didehydroretinol: The alcohol form of 3,4-didehydroretinoic acid, involved in similar biological processes.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct biological activities compared to other retinoids. Its ability to modulate gene expression through RARs makes it a valuable compound in both research and therapeutic applications .

Biologische Aktivität

3,4-Didehydroretinoic acid (3,4-dihydro-RA) is a derivative of retinoic acid, a vital metabolite of vitamin A that plays a crucial role in various biological processes, including cellular differentiation, proliferation, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a conjugated double bond system that enhances its biological efficacy. Its molecular formula is and it is functionally related to all-trans-retinoic acid (atRA), another important retinoid.

Receptor Interactions

This compound exhibits high affinity for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Research indicates that it binds to RAR subtypes α, β, and γ with dissociation constants (Kds) ranging from 3 to 47 nM, demonstrating equipotency with all-trans-retinoic acid in inducing transcriptional activation in various cell types .

The binding to these receptors triggers a cascade of gene expression changes that are critical for cellular differentiation and development. In particular, studies have shown that both this compound and atRA can induce differentiation in F9 teratocarcinoma cells effectively .

Biological Effects

In vitro studies have demonstrated that this compound can inhibit keratinization in cultured keratinocytes at concentrations as low as 20 nM. This inhibition is significant for skin health and the treatment of skin disorders . Additionally, it has been shown to modulate the expression of genes involved in limb morphogenesis and other developmental processes when applied in vivo .

Comparative Biological Activity

The following table summarizes key biological activities of this compound compared to all-trans-retinoic acid:

| Biological Activity | This compound | All-Trans-Retinoic Acid |

|---|---|---|

| Induction of differentiation | Yes (equipotent with atRA) | Yes |

| Inhibition of keratinization | Effective at 20 nM | Effective at similar levels |

| Binding affinity (Kd) | 3-47 nM | Similar range |

| Gene expression modulation | Yes | Yes |

| In vivo effects on limb morphogenesis | Yes | Yes |

Skin Disorders

A study investigated the effects of this compound on skin keratinocytes. It was found that this compound significantly reduced the production of keratinocyte transglutaminase enzyme, which is associated with keratinization processes. The results suggest its potential utility in treating skin conditions characterized by excessive keratinization .

Developmental Biology

In chick limb bud experiments, local application of this compound resulted in digit pattern duplications. This study highlighted its role as a potent morphogen during embryonic development and suggested mechanisms through which it can influence gene expression related to limb formation .

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYESMXTWOAQFET-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310910 | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4159-20-0 | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.